(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate
Description
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate is a pyrrolidine-derived compound featuring a methanamine group at the 3-position of the pyrrolidine ring, substituted with a 2,4-dimethylphenyl group at the 1-position. The oxalate salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound’s molecular formula is C₁₃H₂₀N₂·C₂H₂O₄, with a molecular weight of 284.31 g/mol (calculated from ). Its structure combines lipophilic aromatic substituents (2,4-dimethylphenyl) with a polar amine-oxalate moiety, balancing membrane permeability and aqueous solubility .
Properties
IUPAC Name |
[1-(2,4-dimethylphenyl)pyrrolidin-3-yl]methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-10-3-4-13(11(2)7-10)15-6-5-12(8-14)9-15;3-1(4)2(5)6/h3-4,7,12H,5-6,8-9,14H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQTWWSESSBPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC(C2)CN)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2,4-Dimethylphenyl Group: The pyrrolidine ring is then substituted with a 2,4-dimethylphenyl group using suitable reagents and conditions.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate form by reacting with oxalic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.
Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference substance for analytical methods.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug impurity reference substance.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine Oxalate (CAS 1177297-90-3):
- Structure : Replaces 2,4-dimethylphenyl with a 2-chlorophenyl group.
- Properties : The electron-withdrawing chlorine atom reduces lipophilicity (ClogP ≈ 2.1 vs. 2.8 for the dimethyl analog) and may alter receptor affinity.
- Molecular Weight : 210.71 g/mol (smaller due to chlorine’s atomic mass vs. two methyl groups) .
- [1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine Hydrochloride (CAS 1017428-21-5): Structure: Features a 4-methylphenyl group and a hydrochloride salt. Hydrochloride salts generally exhibit higher solubility in polar solvents than oxalates .
Heterocyclic Core Modifications
- (2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine Oxalate (CAS 1208076-90-7): Structure: Replaces pyrrolidine with an imidazo[1,2-a]pyridine core. Bromine’s bulkiness may limit blood-brain barrier penetration compared to dimethylphenyl derivatives .
Salt Form and Functional Group Differences
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine Oxalate (CAS 1177284-39-7):
- 7-Oxa-2-azaspiro[4.5]decane Oxalate (CAS 1630906-43-2): Structure: Replaces pyrrolidine with a spirocyclic oxa-aza system. However, reduced flexibility may limit binding to some targets .
Pharmacological Analogues in Patents
- Salts of Methyl 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate :
- Structure : Incorporates a fluoropropyl-pyrrolidine moiety into a benzoannulene scaffold.
- Properties : Designed for kinase inhibition (e.g., PI3Kα), with fluoropropyl enhancing metabolic stability. The dimethylphenyl analog lacks this fluorinated “tail,” suggesting divergent therapeutic applications .
Comparative Data Table
| Compound Name (CAS) | Core Structure | Substituent(s) | Salt Form | Molecular Weight (g/mol) | Key Property/Application |
|---|---|---|---|---|---|
| (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate | Pyrrolidine | 2,4-Dimethylphenyl | Oxalate | 284.31 | Balanced solubility/CNS targeting |
| 1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine oxalate (1177297-90-3) | Pyrrolidine | 2-Chlorophenyl | Oxalate | 210.71 | Electron-deficient receptor binding |
| [1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine hydrochloride (1017428-21-5) | Pyrrolidine | 4-Methylphenyl | Hydrochloride | 226.72 | Enhanced polar solubility |
| (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate (1177284-39-7) | Pyrrolidine | 3-Methoxypropyl | Oxalate | 274.30 | Improved aqueous solubility |
| (2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate (1208076-90-7) | Imidazo[1,2-a]pyridine | 4-Bromophenyl | Oxalate | 439.27 | Kinase inhibition/planar binding |
Biological Activity
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate, with the CAS number 1177290-38-8, is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. Its unique structure features a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and a methanamine moiety, forming an oxalate salt.
- Molecular Formula : C15H22N2O4
- Molecular Weight : 294.35 g/mol
- CAS Number : 1177290-38-8
The compound's oxalate form is particularly relevant for its solubility and stability in biological systems, which may influence its bioactivity.
The biological activity of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to diverse pharmacological effects.
Research indicates that the compound may exhibit:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding affinity to certain receptors which could influence neurotransmission or other signaling pathways.
Case Studies and Research Findings
-
Neuropharmacological Effects :
A study focusing on pyrrolidine derivatives highlighted the neuroprotective potential of compounds similar to (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate. These compounds were shown to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases. -
Antioxidant Activity :
Research has demonstrated that related compounds exhibit significant antioxidant properties. The ability to scavenge free radicals may contribute to the protective effects against cellular damage in various biological contexts. -
Anti-inflammatory Properties :
Compounds with similar structures have been investigated for their anti-inflammatory effects, particularly in models of chronic inflammation. This suggests that (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate may also possess similar activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine hydrochloride | Similar structure; hydrochloride salt | Neuroprotective effects |
| 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine sulfate | Similar structure; sulfate salt | Antioxidant properties |
| 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine acetate | Similar structure; acetate salt | Anti-inflammatory effects |
Medicinal Chemistry
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate is being explored as a potential lead compound for developing new therapeutic agents. Its structural features allow for modifications that could enhance its efficacy and selectivity against specific biological targets.
Industrial Applications
In addition to medicinal uses, this compound is also utilized in synthetic chemistry as a building block for more complex molecules. Its properties make it suitable for applications in drug formulation and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
